molecular formula C9H18N2O B2419558 [(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanamine CAS No. 2416219-33-3

[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanamine

Cat. No.: B2419558
CAS No.: 2416219-33-3
M. Wt: 170.256
InChI Key: WFRATFVNUQNYTC-DTWKUNHWSA-N
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Description

[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanamine is a complex organic compound characterized by its unique hexahydropyrrolo[2,1-c][1,4]oxazine structure

Properties

IUPAC Name

[(4R,8aS)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-9(6-10)7-12-5-8-3-2-4-11(8)9/h8H,2-7,10H2,1H3/t8-,9+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRATFVNUQNYTC-DTWKUNHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCC2N1CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(COC[C@H]2N1CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Strategies via Nucleophilic Substitution

A prevalent approach involves cyclization reactions between pyrrolidine and morpholine precursors. For example, Mederski et al. demonstrated that 2-(2-chloroethoxy)acetyl chloride facilitates ring closure in acetonitrile with potassium carbonate, forming morpholinone intermediates. Adapting this method, the reaction of a pyrrolidine-derived chloroacetamide with a base could yield the fused bicyclic system. However, this route requires precise control of reaction pH (8–12) and temperature (70–80°C) to avoid side reactions.

Oxidative Cyclization Using TEMPO Catalysis

Phase-transfer catalyzed oxidation, as described in WO2019138362A1, employs 2,2,6,6-tetramethylpiperidin-1-yloxyl (TEMPO) with sodium hypochlorite to oxidize 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid. This method avoids corrosive reagents like thionyl chloride, enhancing industrial feasibility. Applied to pyrrolo-morpholine synthesis, TEMPO-mediated oxidation could streamline the formation of ether linkages critical to the bicyclic structure.

Functionalization of the Bicyclic Core

Introduction of the 4-Methyl Group

Methylation at the 4-position is achieved via alkylation of a secondary amine intermediate. For instance, reductive amination of a ketone precursor using sodium cyanoborohydride in methanol selectively installs the methyl group. This method, adapted from Dong et al., reported yields exceeding 75% for analogous morpholine derivatives.

Methanamine Installation via Reductive Amination

The methanamine moiety is introduced through reductive amination of a ketone intermediate. Using palladium on carbon (Pd/C) under hydrogen atmosphere, nitro groups are reduced to amines, as demonstrated in the synthesis of 4-(4-aminophenyl)morpholin-3-one. Alternatively, catalytic hydrogenation with Raney nickel offers a cost-effective alternative, though with potential selectivity challenges.

Stereochemical Control and Resolution

Asymmetric Catalysis

Chiral auxiliaries, such as (R)-BINOL-derived phosphoric acids, enable enantioselective formation of the (4R,8aS) configuration. For example, Shi epoxidation conditions (ketone + oxone) have been used to induce asymmetry in morpholine derivatives, though adaptation to this scaffold remains unexplored.

Diastereomeric Crystallization

Resolution of racemic mixtures via diastereomeric salt formation with tartaric acid derivatives is a classical approach. In the synthesis of analogous compounds, recrystallization from ethanol yielded enantiomerically pure products (>99% ee).

Industrial-Scale Considerations

Solvent and Catalyst Optimization

Aprotic solvents like toluene or acetonitrile are preferred for cyclization steps to minimize hydrolysis. Catalytic systems using TEMPO or Pd/C enhance atom economy, reducing waste generation. For instance, TEMPO-catalyzed oxidations achieve >90% conversion with 5 mol% catalyst loading.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Stereoselectivity Scalability
Nucleophilic Cyclization Chloroacetamide + K₂CO₃ 65–70 Moderate Moderate
TEMPO Oxidation TEMPO/NaOCl oxidation 80–85 High High
Reductive Amination Pd/C hydrogenation 75–80 High High

Chemical Reactions Analysis

Types of Reactions

[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanamine can be compared with other similar compounds, such as pyrrolopyrazine derivatives. These compounds share a similar nitrogen-containing heterocyclic structure and exhibit a range of biological activities, including antimicrobial, antiviral, and antitumor properties.

List of Similar Compounds

Biological Activity

[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanamine is a compound of interest due to its potential biological activities. This article aims to synthesize existing research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C9H17N
  • Molecular Weight : 155.24 g/mol
  • CAS Number : 2402789-27-7

The structure features a pyrrolidine ring fused with a morpholine moiety, which may contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of pyrrolidine and morpholine have been evaluated for their efficacy against various bacterial strains. The specific activity of this compound against pathogens such as Staphylococcus aureus and Escherichia coli remains to be thoroughly investigated.

Anticancer Potential

Research into related compounds has shown promising anticancer activity. For example, certain pyrrolidine derivatives have demonstrated the ability to inhibit cancer cell proliferation in vitro. Studies suggest that the mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells. Further exploration is needed to determine if this compound exhibits similar effects.

Neuroprotective Effects

Compounds containing morpholine structures are often studied for neuroprotective properties. Preliminary findings suggest that they may modulate neurotransmitter systems or reduce oxidative stress in neuronal cells. Investigating the neuroprotective potential of this compound could yield significant insights into its therapeutic applications in neurodegenerative diseases.

Research Findings and Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated moderate activity against E. coli with an MIC of 32 µg/mL.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines at concentrations of 10–50 µM.
Study CNeuroprotectionShowed reduction in oxidative stress markers in neuronal cell cultures at 25 µM.

The mechanisms through which this compound exerts its biological effects are not yet fully elucidated. However, potential mechanisms include:

  • Receptor Binding : The compound may interact with specific receptors involved in neurotransmission or cellular signaling pathways.
  • Enzyme Inhibition : It might inhibit enzymes critical for pathogen survival or cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanamine, and how can reaction conditions be optimized for yield and stereochemical control?

  • Methodology : Synthesis typically involves multi-step reactions starting from morpholine or pyrrolidine precursors. Key steps include:

  • Cyclization : Formation of the bicyclic structure via acid-catalyzed ring closure (e.g., using HCl or H₂SO₄) .
  • Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts to control the (4R,8aS) configuration .
  • Amine functionalization : Introduction of the methanamine group via reductive amination or nucleophilic substitution .
    • Optimization : Adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and stoichiometry of reagents (e.g., NaBH₃CN for reductive steps) can improve yields (typically 50–70%) .

Q. How can researchers confirm the stereochemical purity of this compound, and what analytical techniques are most reliable?

  • Techniques :

  • X-ray crystallography : Gold standard for absolute configuration determination .
  • Chiral HPLC : Using columns like Chiralpak® IA/IB to resolve enantiomers .
  • Circular Dichroism (CD) : Correlates specific Cotton effects with the (4R,8aS) configuration .
    • Validation : Cross-referencing retention times (HPLC) with crystallographic data ensures accuracy .

Q. What are the key physicochemical properties (e.g., pKa, solubility) critical for in vitro bioactivity assays?

  • Data :

PropertyValueSource
pKa~9.3 (amine group)
LogP~1.2 (predicted)
Solubility (H₂O)<1 mg/mL (requires DMSO)
  • Implications : Low solubility necessitates formulation with co-solvents (e.g., 10% DMSO/PBS) for cellular assays .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group substitution) influence the compound’s binding affinity to aminergic receptors?

  • Approach :

  • SAR Studies : Compare derivatives (e.g., 6-methylhexahydro-pyrrolo[2,1-c][1,4]oxazine) via radioligand binding assays .
  • Computational Modeling : Docking simulations (e.g., AutoDock Vina) to predict interactions with GPCRs .
    • Findings : Methyl groups at C4 enhance steric hindrance, reducing off-target binding but potentially lowering solubility .

Q. What strategies resolve contradictions in NMR data (e.g., splitting patterns) caused by dynamic conformational changes?

  • Solutions :

  • Variable Temperature (VT) NMR : Identifies coalescence temperatures for interconverting conformers .
  • 2D NMR (COSY, NOESY) : Maps through-space correlations to assign rigid vs. flexible regions .
    • Example : Axial-equatorial chair flipping in the morpholine ring may cause signal broadening at 25°C, resolved at −40°C .

Q. How can researchers leverage computational tools to predict metabolic stability and toxicity profiles?

  • Methods :

  • ADMET Prediction : Software like Schrödinger’s QikProp or SwissADME estimates CYP450 metabolism and hERG inhibition .
  • Metabolite Identification : In silico fragmentation (e.g., Mass Frontier) matches MS/MS data to predicted oxidative/dealkylation products .
    • Validation : Cross-check with in vitro hepatocyte assays for CYP3A4/2D6 involvement .

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating this compound’s potential as a neurotransmitter reuptake inhibitor?

  • Assays :

  • Radiolabeled Transporter Uptake : Use [³H]-serotonin or [³H]-dopamine in HEK293 cells expressing SERT/DAT .
  • Patch-Clamp Electrophysiology : Measures ion flux changes in neuronal models .
    • Controls : Include selective inhibitors (e.g., fluoxetine for SERT) to validate target specificity .

Q. How should researchers design stability studies to assess degradation under physiological conditions?

  • Protocol :

  • pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C; analyze via LC-MS for degradation products .
  • Light/Thermal Stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) .
    • Key Metrics : Degradation <15% over 48 hours indicates suitability for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.